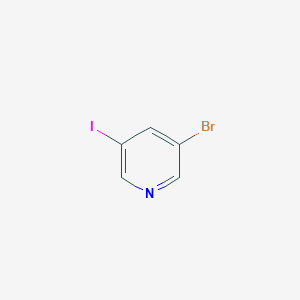

3-Bromo-5-iodopyridine

Beschreibung

Significance of Halogenated Pyridine (B92270) Scaffolds in Advanced Organic Synthesis

Halogenated pyridines are a class of organic compounds that have become indispensable building blocks in the field of advanced organic synthesis. kubikat.orgnih.gov The pyridine ring is a fundamental heterocyclic scaffold, recognized as the second most prevalent nitrogen-containing heterocycle in pharmaceuticals. uiowa.edu The introduction of halogen atoms onto this ring system dramatically enhances its synthetic utility. These halogenated derivatives are crucial intermediates in the production of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and advanced materials. rsc.orgnsf.govnih.gov

The strategic placement of one or more halogen atoms on the pyridine ring provides a reactive "handle" for further chemical modifications. rsc.orgnih.gov This feature is extensively exploited in medicinal chemistry for structure-activity relationship (SAR) studies, where chemists systematically alter a lead compound's structure to optimize its biological activity. nsf.govchemrxiv.org The ability to use halogenated pyridines to construct diverse molecular architectures underscores their central role in modern drug discovery and materials science.

Strategic Role of Halogenation in Pyridine Ring Functionalization

The functionalization of the pyridine ring is often challenging due to its electron-deficient nature, which deactivates it towards many common synthetic transformations. nih.govnsf.gov Halogenation is a key strategy to overcome this limitation. Installing a carbon-halogen (C-X) bond transforms the pyridine into a versatile substrate for a multitude of subsequent bond-forming reactions. rsc.orgnih.gov

Most notably, the halogen atom serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. rsc.orgevitachem.com These powerful methods allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and selectivity.

Furthermore, halogenation is a critical tool for achieving regioselective functionalization, enabling chemists to introduce substituents at specific positions on the pyridine ring that would be difficult to access through other means. rsc.orgnsf.gov Recent advancements in synthetic methodology, such as directed C–H bond halogenation and dearomative-rearomative strategies like the Zincke reaction, have provided powerful, regioselective methods for producing a wide range of halopyridine isomers. nsf.govnih.govorgsyn.org

Overview of Dihalogenated Pyridines as Versatile Synthetic Intermediates

Dihalogenated pyridines are particularly valuable as synthetic intermediates because they possess two distinct reactive sites for sequential functionalization. acs.org The synthetic utility of these compounds is often governed by the differential reactivity of the two halogen atoms. The general order of reactivity for halogens in many catalytic processes (such as oxidative addition in cross-coupling cycles) is I > Br > Cl > F. This reactivity difference allows for selective, stepwise reactions at one halogen site while leaving the other intact for a subsequent transformation.

This principle is exemplified in molecules like 3-Bromo-5-iodopyridine, where the more reactive carbon-iodine bond can participate in a cross-coupling reaction before the carbon-bromine bond is functionalized in a later step. ontosight.ai This orthogonal reactivity enables the controlled, stepwise construction of complex, highly substituted pyridine derivatives. Dihalogenated and polyhalogenated pyridines, such as pentafluoropyridine, serve as foundational starting materials for building elaborate heterocyclic and macrocyclic structures that would be challenging to synthesize from pyridine itself. kubikat.orgacs.org

This compound: A Detailed Profile

Chemical Identity and Properties

This compound is a dihalogenated pyridine derivative with the chemical formula C₅H₃BrIN. cymitquimica.comsigmaaldrich.com It exists as a solid, typically a white to light yellow crystalline powder, at room temperature. cymitquimica.com Its distinct structure, featuring a bromine atom at the 3-position and an iodine atom at the 5-position, makes it a valuable intermediate in synthetic chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 233770-01-9 | sigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₅H₃BrIN | cymitquimica.comsigmaaldrich.comchemicalbook.com |

| Molecular Weight | 283.89 g/mol | cymitquimica.comsigmaaldrich.comchemicalbook.com |

| Appearance | White to light yellow powder/crystal | cymitquimica.com |

| Melting Point | 127-131 °C | sigmaaldrich.comchemicalbook.com |

| Boiling Point | 266.5 ± 25.0 °C (Predicted) | chemicalbook.com |

| Density | 2.347 g/cm³ | sincerechemical.com |

| Solubility | Slightly soluble in water | chemicalbook.com |

Synthesis and Reactivity

The synthesis of dihalogenated pyridines like this compound generally involves sequential halogenation reactions on a pyridine-based starting material. While specific, detailed industrial synthesis routes are often proprietary, laboratory-scale synthesis can be inferred from general procedures for creating similar structures. For instance, a common strategy involves the bromination of an iodinated pyridine precursor or the iodination of a brominated pyridine. smolecule.com

The reactivity of this compound is dominated by the two different halogen substituents. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization at the 5-position.

Applications in Organic Synthesis

This compound serves as a key building block for the synthesis of more complex molecules. Its ability to undergo selective, stepwise reactions makes it a versatile tool for creating a variety of substituted pyridine derivatives.

Synthesis of Trifluoromethylated Pyridines: It is used as a precursor in the synthesis of 3-bromo-5-(trifluoromethyl)pyridine. chemicalbook.comsmolecule.comfishersci.ca This reaction typically involves replacing the iodine atom with a trifluoromethyl group, highlighting the greater reactivity of the C-I bond. smolecule.com

Cross-Coupling Reactions: The compound is a reactant in Suzuki-Miyaura cross-coupling reactions. For example, it can be coupled with 3-thiopheneboronic acid to synthesize 3-Bromo-5-(3-thienyl)pyridine. ontosight.ai This transformation is a cornerstone of modern medicinal chemistry for creating novel molecular scaffolds. ontosight.ai

Synthesis of Chiral Bipyridines: Research has shown its use as a starting material for the synthesis of chiral 4,4'-Bipyridines, which are important ligands in asymmetric catalysis. chemicalbook.comsmolecule.comfishersci.ca

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Reactant(s) | Product | Significance | Source(s) |

| Trifluoromethylation | This compound | 3-Bromo-5-(trifluoromethyl)pyridine | Precursor for agrochemicals and pharmaceuticals | smolecule.comnbinno.com |

| Suzuki-Miyaura Coupling | This compound, 3-Thiopheneboronic acid | 3-Bromo-5-(3-thienyl)pyridine | Building block for bioactive molecules | ontosight.ai |

| Dimerization/Coupling | This compound | Chiral 4,4'-Bipyridines | Ligands for asymmetric catalysis | chemicalbook.comsmolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrIN/c6-4-1-5(7)3-8-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOZLVWDZUPEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356206 | |

| Record name | 3-bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

233770-01-9 | |

| Record name | 3-bromo-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 3 Bromo 5 Iodopyridine

Differential Reactivity of Bromine and Iodine Substituents on the Pyridine (B92270) Ring

The core principle governing the reactivity of 3-bromo-5-iodopyridine is the significant difference in the bond dissociation energies (BDEs) of the C–I and C–Br bonds. The C–I bond is substantially weaker and more polarizable than the C–Br bond. This inherent difference is the key to achieving chemoselectivity in metal-catalyzed cross-coupling reactions.

In palladium-catalyzed processes, the typical reactivity trend for carbon-halogen bonds is C–I > C–Br > C–Cl > C–F. cas.cz This is because the rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The lower bond energy of the C-I bond facilitates a faster rate of oxidative addition at the C-3 position (the site of iodine substitution) compared to the C-5 position (the site of bromine substitution). This allows for the selective functionalization of the C-3 position while leaving the C-Br bond intact for subsequent transformations. This stepwise approach is a cornerstone of its utility, enabling the synthesis of precisely substituted pyridine scaffolds. The iodine atom's polarizability not only makes it more reactive in oxidative addition but also enhances its ability to participate in other interactions, such as halogen bonding.

Metal-Catalyzed Cross-Coupling Reactions

The differential reactivity of the two halogen substituents is most effectively exploited in metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts. These methods provide powerful tools for forming new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

Palladium-catalyzed C-C bond-forming reactions are fundamental to modern organic synthesis. For this compound, these reactions proceed selectively at the more labile C-I bond.

The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures. In the case of this compound, the reaction with arylboronic acids or heteroarylboronic acids occurs preferentially at the C-3 position. By carefully selecting the palladium catalyst, ligands, and reaction conditions, the iodine is selectively replaced, yielding 3-aryl-5-bromopyridine derivatives. These intermediates can then undergo a second Suzuki-Miyaura coupling at the C-5 position if desired.

Commonly used catalytic systems include a palladium source like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a phosphine (B1218219) ligand, in the presence of a base such as sodium carbonate or potassium phosphate. researchgate.netnih.gov The reaction is applicable to a wide range of arylboronic and heteroarylboronic acids. For instance, the coupling of 3-bromopyridine (B30812) with 3-thienylboronic acid highlights the utility of this reaction for creating diheteroaromatic systems. nih.gov Similarly, heteroaryl halides like 5-bromo-2-fluoro-3-pyridylboronic acid have been used in sequential Suzuki-Miyaura couplings, first at the boronic acid position and subsequently at the bromo position, demonstrating the power of this stepwise functionalization strategy.

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst System | Product | Yield | Reference |

| 1 | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | 5-Bromo-3-phenylpyridine | Good | researchgate.net |

| 2 | 3-Thienylboronic Acid | Pd(OAc)₂ / DABO | 5-Bromo-3-(3-thienyl)pyridine | 73% | nih.gov |

| 3 | 6-Methoxy-3-pyridinylboronic acid | "Naked Nickel" | 5-Bromo-3-(6-methoxy-3-pyridinyl)pyridine | Good | nih.gov |

| 4 | Potassium Phenyltrifluoroborate | Pd(OAc)₂ / PPh₃ | 5-Bromo-3-phenylpyridine | High | researchgate.net |

The Sonogashira coupling enables the introduction of alkyne moieties onto the pyridine ring, a valuable transformation for the synthesis of kinase inhibitors and other complex molecules. This reaction involves the coupling of a terminal alkyne with an aryl halide, co-catalyzed by palladium and copper complexes. For this compound, the reaction proceeds with high selectivity at the C-I bond.

The reaction is typically carried out using a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) in the presence of a copper(I) co-catalyst like copper(I) iodide (CuI), and a base, often an amine like triethylamine (B128534) or piperidine. washington.edu This methodology allows for the efficient synthesis of 3-alkynyl-5-bromopyridines, which can serve as precursors for further functionalization. nih.gov The conditions are generally mild, and the reaction tolerates a variety of functional groups on the alkyne coupling partner. beilstein-journals.org

| Entry | Terminal Alkyne | Catalyst System | Product | Yield | Reference |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Triethylamine | 5-Bromo-3-(phenylethynyl)pyridine | Good | washington.edunih.gov |

| 2 | 2-Methyl-3-butyn-2-ol | NS-MCM-41-Pd / CuI / NMP | 5-Bromo-3-(3-hydroxy-3-methylbut-1-yn-1-yl)pyridine | Good | nih.gov |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol | Good | beilstein-journals.org |

| 4 | 1-Ethynyl-1-cyclohexanol | PdCl₂(PPh₃)₂ / Ionic Liquid | 1-((5-Bromopyridin-3-yl)ethynyl)cyclohexan-1-ol | 99% (analogue) | researchgate.net |

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl halide with an alkene. wikipedia.org While specific examples detailing the Heck reaction on this compound are not abundant in the literature, the principles of the reaction are well-established for related substrates like 3-bromopyridine and 3-iodopyridine. rsc.orgrsc.org Given the established reactivity hierarchy (C-I > C-Br), it is expected that the Heck reaction would occur selectively at the C-3 position of this compound.

The reaction involves the palladium-catalyzed addition of the aryl group and a hydrogen atom across the double bond of the alkene, forming a substituted alkene. organic-chemistry.org The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, migratory insertion of the olefin, and subsequent β-hydride elimination. rsc.org The reaction is performed in the presence of a base to regenerate the active catalyst. wikipedia.org This methodology allows for the introduction of vinyl groups, providing access to stilbenes and other conjugated systems. researchgate.net

| Entry | Olefin | Catalyst System | Expected Product | Reference (Analogous Reactions) |

| 1 | Butyl acrylate | Pd(OAc)₂ / PPh₃ / Base | Butyl 3-(5-bromopyridin-3-yl)acrylate | rsc.orgrug.nl |

| 2 | Styrene | Pd(OAc)₂ / Base | 5-Bromo-3-styrylpyridine | researchgate.netrug.nl |

| 3 | Cyclohexyl vinylether | Pd(OAc)₂ / NaOAc | 5-Bromo-3-(2-cyclohexyloxyvinyl)pyridine | rug.nl |

The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. This reaction is highly relevant for the functionalization of this compound and related dihalopyridines. oup.comoup.com Studies on analogous substrates, such as 2-bromo-5-iodopyridine (B107189) and 3,5-dihalopyridines, demonstrate that C-N coupling can be achieved with high selectivity. oup.comrsc.org

For 2-bromo-5-iodopyridine, amination occurs selectively at the C-5 position (the site of the C-I bond) under copper-catalyzed conditions, highlighting the greater reactivity of the iodo-substituent. rsc.org In palladium-catalyzed reactions on 3,5-dibromo-2-aminopyridine, coupling with morpholine (B109124) occurs preferentially at the C-3 position. nih.gov These examples strongly suggest that the Buchwald-Hartwig amination of this compound with primary or secondary amines would proceed selectively at the C-3 position to furnish 3-amino-5-bromopyridine (B85033) derivatives. The reaction typically employs a palladium catalyst, a suitable phosphine ligand (such as BINAP, XPhos, or RuPhos), and a strong base like sodium tert-butoxide. oup.comnih.gov

| Entry | Amine | Catalyst/Ligand | Base | Expected Product | Reference (Analogous Reactions) |

| 1 | Morpholine | Pd₂(dba)₃ / XPhos | LiHMDS | 4-(5-Bromopyridin-3-yl)morpholine | nih.gov |

| 2 | Cyclopentylamine | BrettPhos-precatalyst | LiHMDS | N-(5-Bromopyridin-3-yl)cyclopentanamine | nih.gov |

| 3 | Linear Polyamines | Pd(dba)₂ / BINAP | NaOtBu | N¹-(5-Bromopyridin-3-yl)alkane-α,ω-diamine | oup.comoup.com |

| 4 | Imidazole | CuI / Ligand | K₃PO₄ | 3-(1H-Imidazol-1-yl)-5-bromopyridine | rsc.org |

Sonogashira Coupling Reactions for Alkyne Introduction

Other Metal-Catalyzed Coupling Methodologies (e.g., Kumada, Hiyama)

Beyond the more common Suzuki and Sonogashira reactions, this compound is a viable substrate for other metal-catalyzed cross-coupling reactions, such as Kumada and Hiyama couplings. These methods offer alternative pathways for forming carbon-carbon bonds, particularly when specific organometallic reagents are desired or when avoiding boronic acids or terminal alkynes is necessary. smolecule.comambeed.com

The Kumada coupling , first developed in 1972, utilizes a Grignard reagent (organomagnesium halide) and a palladium or nickel catalyst to couple with an organic halide. organic-chemistry.org For this compound, this reaction can be strategically employed. Given the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond, selective coupling at the C-5 position is generally expected. rsc.org For instance, reacting this compound with an alkyl or aryl Grignard reagent in the presence of a suitable nickel-phosphine complex catalyst would primarily yield the 3-bromo-5-substituted pyridine. acs.org This approach is economically advantageous as it uses readily available Grignard reagents. organic-chemistry.org

The Hiyama coupling employs an organosilane reagent activated by a fluoride (B91410) source, typically a tetra-n-butylammonium fluoride (TBAF) salt, with a palladium catalyst. thieme-connect.commdpi.com This reaction is noted for the low toxicity and stability of the organosilane reagents. thieme-connect.com this compound can participate in Hiyama cross-coupling reactions, again with the expectation of preferential reaction at the C-5 position. ambeed.comsigmaaldrich.com The reaction of this compound with an aryltrialkoxysilane in the presence of a palladium catalyst and a fluoride source would lead to the formation of 3-bromo-5-arylpyridine. mdpi.com The use of heterogeneous catalysts like palladium on carbon (Pd/C) has also been explored for Hiyama couplings, offering advantages in catalyst recovery. thieme-connect.com

Table 1: Examples of Kumada and Hiyama Coupling Reactions

| Coupling Type | Reagents | Catalyst | Product | Reference |

|---|---|---|---|---|

| Kumada | R-MgX |

Ni-phosphine complex |

3-Bromo-5-R-pyridine |

organic-chemistry.orgacs.org |

| Hiyama | R-Si(OR')₃, Fluoride Source |

Pd catalyst |

3-Bromo-5-R-pyridine |

thieme-connect.commdpi.comsigmaaldrich.com |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is generally facilitated by electron-withdrawing groups and is more challenging on an electron-rich or neutral ring. wikipedia.orgsci-hub.se The reactivity of halopyridines in SNAr reactions is a complex interplay of the halogen's nature, its position on the ring, and the presence of other substituents. researchgate.net

In di- or polyhalogenated pyridines, the regioselectivity of SNAr is a critical consideration. Generally, substitution occurs preferentially at the 2- or 4-positions due to the activating effect of the ring nitrogen. wikipedia.orgresearchgate.net For 3,5-dihalopyridines like this compound, direct SNAr is difficult because the halogens are at meta-positions relative to the nitrogen. acs.org The inherent reactivity order for leaving groups in SNAr is typically F > Cl > Br > I, although this can be influenced by the specific substrate and reaction conditions. researchgate.net In the context of this compound, while direct SNAr at C-3 or C-5 is not favored, the electronic properties of the ring are influenced by both halogens. baranlab.org Research on other polyhalogenated pyridines has shown that the introduction of activating groups or the use of specific reaction conditions can enable SNAr to occur. researchgate.netresearchgate.net For instance, in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, SNAr reactions have been shown to proceed regioselectively. researchgate.net

The presence of electron-donating groups (EDGs) on the pyridine ring generally disfavors SNAr by increasing the electron density of the ring. However, their position relative to the halogens can lead to nuanced reactivity. An EDG can influence the stability of the Meisenheimer intermediate, the key intermediate in a stepwise SNAr reaction. wuxiapptec.com Computational and experimental studies on polyhalogenated pyridines with EDGs like amino or hydroxyl groups have shown a significant impact on the electronic structure and intermolecular interactions, which in turn affects reactivity. rsc.org For a molecule like this compound, the introduction of an EDG would further complicate the already electronically complex system, potentially altering the preferred sites for both SNAr and other reactions by modifying the electron density distribution across the ring. tamuc.edu

When direct SNAr is unfavorable, reactions of halopyridines with strong bases can proceed through highly reactive pyridyne intermediates. wikipedia.orgchemistryviews.org For this compound, treatment with a strong base like lithium diisopropylamide (LDA) or a Lochmann-Schlosser superbase could potentially lead to the formation of a 3,4-pyridyne or a 2,4-pyridyne via elimination, although the regioselectivity of this elimination can be complex. scribd.com The subsequent nucleophilic addition to the pyridyne is often not highly regioselective, yielding a mixture of products. wikipedia.org

A related and fascinating phenomenon is the "halogen dance" , which involves the base-induced intramolecular migration of a halogen atom around the aromatic ring. scribd.comresearchgate.netvulcanchem.com This rearrangement proceeds via a series of deprotonation and halogenation steps. scribd.com For this compound, a halogen dance could lead to isomeric dihalopyridines. clockss.org For example, deprotonation at an adjacent carbon followed by migration of the iodine or bromine could occur. acs.org This process can be synthetically useful, as it allows access to isomers that are otherwise difficult to synthesize. clockss.orgrsc.org The halogen dance has been observed in various bromo- and iodopyridines, often catalyzed by bases like LDA or potassium hexamethyldisilazide (KHMDS). researchgate.netresearchgate.net The specific conditions, such as the base, solvent, and temperature, can influence the outcome of the reaction, leading either to direct substitution, pyridyne formation, or a halogen dance. researchgate.netvulcanchem.com

Interplay of Halogen and Electron-Donating Groups in Reactivity

Directed Metalation and Halogen-Metal Exchange Reactions

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the regioselective functionalization of pyridines. znaturforsch.comresearchgate.netacs.org These methods generate organometallic intermediates that can be trapped with various electrophiles.

In pyridine systems, the nitrogen atom can direct metalation to the C-2 or C-6 positions. However, in 3,5-disubstituted pyridines, deprotonation can occur at C-2, C-4, or C-6. For this compound, direct deprotonation is challenging due to the presence of two halogens, which are themselves sites of potential reactivity.

A more common and predictable approach is halogen-metal exchange . This reaction typically involves treating the halopyridine with an organolithium reagent (like n-BuLi or t-BuLi) or a Grignard reagent (like i-PrMgCl). znaturforsch.comnih.gov The rate of exchange is generally I > Br > Cl, making the iodine at C-5 the most likely site for exchange in this compound. nih.govarkat-usa.org

Treating this compound with n-BuLi at low temperatures would be expected to selectively form 3-bromo-5-lithiopyridine. acs.org This lithiated intermediate can then be reacted with a wide range of electrophiles to introduce a functional group at the C-5 position. Similarly, magnesiation can be achieved using reagents like i-PrMgCl·LiCl. znaturforsch.comuni-muenchen.de This exchange is often highly regioselective for the iodine atom. scilit.com The resulting Grignard reagent, 3-bromo-5-(chloromagnesio)pyridine, is also a versatile intermediate for subsequent reactions. vulcanchem.comznaturforsch.com The use of mixed Mg/Li amides, such as TMPMgCl·LiCl, has also been shown to be effective for regioselective magnesiation of substituted pyridines. znaturforsch.comresearchgate.net

Table 2: Regioselective Metalation Strategies and Outcomes

| Metalation Strategy | Reagent | Expected Intermediate | Subsequent Reaction | Product | Reference |

|---|---|---|---|---|---|

| Halogen-Lithium Exchange | n-BuLi |

3-Bromo-5-lithiopyridine |

Trapping with Electrophile (E) | 3-Bromo-5-E-pyridine |

acs.orgnih.gov |

| Halogen-Magnesium Exchange | i-PrMgCl·LiCl |

3-Bromo-5-(chloromagnesio)pyridine |

Trapping with Electrophile (E) | 3-Bromo-5-E-pyridine |

znaturforsch.comuni-muenchen.descilit.com |

Transmetalation for Subsequent Electrophilic Trapping and Diversification

The differential reactivity of the carbon-halogen bonds in this compound offers a powerful tool for selective functionalization. The carbon-iodine bond is significantly more reactive towards metal-halogen exchange than the carbon-bromine bond. This allows for the regioselective formation of an organometallic intermediate at the 3-position, which can then be trapped with various electrophiles, leaving the bromine atom intact for subsequent transformations.

A closely related analogue, 3,5-dibromopyridine (B18299), demonstrates this principle effectively. The treatment of 3,5-dibromopyridine with isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (B95107) (THF) at room temperature leads to a selective bromine-magnesium exchange at one of the bromine atoms. The resulting Grignard reagent, 5-bromo-3-pyridylmagnesium chloride, can be trapped by various electrophiles to yield 3-bromo-5-substituted pyridines in good yields. researchgate.net This one-pot procedure allows for the introduction of a diverse range of functional groups at the 5-position of a 3-bromopyridine core.

The following table summarizes the results of trapping the 5-bromo-3-pyridylmagnesium chloride intermediate, formed from 3,5-dibromopyridine, with different electrophiles. researchgate.net

| Electrophile (E) | Product | R | E | Yield (%) |

| D₂O | 11a | H | D | 82 |

| PhCHO | 11b | H | CH(OH)Ph | 76 |

| D₂O (from 4-chloro-3,5-dibromopyridine) | 14 | Cl | H | 99 |

Data derived from studies on 3,5-dibromopyridine, a close structural analog of this compound. researchgate.net

This methodology highlights a key strategy for the diversification of the 3-bromo-5-halopyridine scaffold. The selective transmetalation at the more reactive halogen site (iodine in the case of this compound) and subsequent reaction with an electrophile provides a modular approach to complex pyridine derivatives. The remaining bromine atom can then be utilized in further cross-coupling reactions or other transformations, enabling a stepwise and controlled construction of polysubstituted pyridines.

Mechanistic Elucidation of Reaction Pathways

Understanding the underlying mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes. The electronic asymmetry and the presence of two different halogen atoms significantly influence the reaction pathways.

Experimental Probes and Kinetic Studies for Reaction Mechanisms

Kinetic studies on Suzuki-Miyaura reactions have often shown that the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. libretexts.org The reactivity of the aryl halide is generally in the order of I > OTf > Br > Cl. libretexts.org This implies that for this compound, the initial oxidative addition would overwhelmingly occur at the C-I bond.

In some cases, the transmetalation step can be rate-limiting. The nature of the base, solvent, and the specific organoboron reagent can influence the kinetics of this step. nih.gov For instance, studies on the Suzuki-Miyaura reaction under biphasic conditions have shown that the use of phase transfer catalysts can significantly enhance the reaction rate by shifting the dominant transmetalation pathway. nih.gov

Computational Approaches to Mechanistic Understanding (e.g., Transition State Analysis)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. For dihalopyridines, computational studies can predict the site-selectivity of reactions and provide detailed information about the structures and energies of transition states.

Computational analyses of the oxidative addition of substituted halopyridines to Pd(0) complexes have revealed that the mechanism can be influenced by the position of substituents. chemrxiv.org For example, the oxidative addition of 2-chloro-3-aminopyridine proceeds via a nucleophilic displacement mechanism, while the 2-chloro-5-aminopyridine reacts through a three-centered insertion mechanism. chemrxiv.org These different pathways are a consequence of the frontier molecular orbital (FMO) symmetries of the pyridine substrates. chemrxiv.org

For this compound, the initial oxidative addition to a Pd(0) catalyst is expected to occur selectively at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond. DFT calculations can be employed to model the transition state for this process, providing insights into the geometry and energetics of the C-I bond activation.

Furthermore, computational studies can elucidate the mechanism of subsequent steps, such as transmetalation. In the case of Negishi coupling, DFT calculations have been used to investigate the formation of M-Zn intermetallic species and their potential role in catalyst inhibition. rsc.org For this compound, after initial oxidative addition at the C-I bond, the resulting arylpalladium(II) intermediate would undergo transmetalation with an organozinc reagent. Computational modeling of this step could reveal the transition state structure and the influence of ligands on the reaction barrier.

Advanced Spectroscopic and Structural Analysis of 3 Bromo 5 Iodopyridine and Its Derivatives

X-ray Crystallography for Absolute Molecular and Supramolecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the absolute molecular and supramolecular structure of crystalline solids. For halogenated pyridines, this technique provides invaluable insights into bond lengths, bond angles, and the spatial arrangement of atoms, confirming the identity and substitution pattern of the molecule.

In the synthesis of derivatives of 3-bromo-5-iodopyridine, such as 5-bromo-3-iodopyridin-2(1H)-one, X-ray crystallography is crucial for confirming the regioselectivity of the reaction. For instance, in the iodination of 5-bromo-3-aminopyridine, crystallographic analysis has been used to unequivocally show that iodine is introduced at the 2-position, which is ortho to the amino group. This technique is also essential for resolving the stereochemistry of more complex derivatives, as demonstrated in related bromopyridine compounds which have been shown to crystallize in monoclinic systems (space group P21/c). The heavy atoms, bromine and iodine, dominate X-ray scattering, which can simplify the process of phase determination during structure refinement.

Confirmation of Regioselectivity and Stereochemistry via Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For this compound and its derivatives, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively.

The chemical shifts and coupling patterns in the ¹H NMR spectrum of this compound are characteristic of its substitution pattern. The aromatic protons exhibit distinct signals that can be assigned to their specific positions on the pyridine (B92270) ring. sigmaaldrich.comchemicalbook.com For instance, in derivatives like 3-bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine, the aromatic protons of the pyridine ring typically resonate in the δ 7.5–8.5 ppm range, while the protons of the tetrahydropyran (B127337) ring appear at δ 3.5–4.5 ppm. Similarly, for 3-bromo-5-iodo-6-methoxy-2-methylpyridine, the methoxy (B1213986) and methyl groups show distinct signals around δ 3.8 ppm and δ 2.5 ppm, respectively.

¹³C NMR spectroscopy complements the information from ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are often employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Table 1: Representative NMR Data for this compound and its Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) |

| 3-Bromo-5-(tetrahydro-2H-pyran-3-yl)pyridine | ¹H | 7.5–8.5 (pyridine), 3.5–4.5 (pyran) |

| 3-bromo-5-iodo-6-methoxy-2-methylpyridine | ¹H | ~3.8 (methoxy), ~2.5 (methyl) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight of a compound, which in turn allows for the confirmation of its molecular formula. For this compound, with a molecular formula of C₅H₃BrIN, the expected monoisotopic mass can be calculated with high accuracy. sigmaaldrich.comcymitquimica.com HRMS analysis of a synthesized sample provides an experimental mass that can be compared to the theoretical value, typically with a mass accuracy in the parts-per-million (ppm) range. This high level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

HRMS is also a valuable tool for assessing the purity of a sample. The presence of impurities can be detected as additional peaks in the mass spectrum. This is particularly useful in combination with chromatographic techniques like HPLC, where the mass spectrometer can serve as a detector (LC-MS) to identify and quantify impurities. For example, in the synthesis of 3-bromo-5-iodo-6-methoxy-2-methylpyridine, HRMS is used to confirm the molecular ion and thus the successful formation of the target compound.

Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR), Raman) for Functional Group Identification and Molecular Vibrations

For this compound and its derivatives, the FT-IR and Raman spectra exhibit characteristic bands corresponding to the vibrations of the pyridine ring and the C-Br and C-I bonds. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. core.ac.uk The C=N stretching vibration of the pyridine ring appears in the range of 1370-1410 cm⁻¹. core.ac.uk The C-Br and C-I stretching vibrations are found at lower frequencies, typically below 700 cm⁻¹.

A complete vibrational assignment can be achieved by comparing the experimental spectra with theoretical calculations based on methods like Density Functional Theory (DFT). core.ac.uk This approach has been successfully applied to related halogenated pyridines, such as 2-amino-5-chloropyridine (B124133) and 5-bromo-2-nitropyridine, to assign the fundamental vibrational modes. core.ac.ukresearchgate.net

Table 2: Characteristic Vibrational Frequencies for Halogenated Pyridines

| Vibrational Mode | Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Pyridine Ring) | 1370 - 1410 |

| C-Br Stretch | < 700 |

| C-I Stretch | < 700 |

Advanced Chromatographic Techniques for Isolation, Purity Verification, and Isomer Separation (e.g., High-Performance Liquid Chromatography (HPLC), Flash Chromatography)

Chromatographic techniques are essential for the purification, purity assessment, and separation of isomers of this compound and its derivatives. Flash chromatography, a rapid form of column chromatography, is commonly used for the purification of reaction mixtures on a preparative scale. thieme-connect.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for verifying the purity of a compound and separating closely related isomers. escholarship.org A C18 column with a UV detector is often used for the analysis of halogenated pyridines. The retention time of the compound is a characteristic property under specific chromatographic conditions. HPLC can be coupled with a mass spectrometer (LC-MS) to provide both retention time and mass-to-charge ratio information, enhancing the confidence in peak identification. For instance, HPLC has been used to assess the purity of 2-bromo-4-chloro-5-iodopyridine (B578424) and to monitor the progress of reactions involving this compound. In the context of synthesizing derivatives, HPLC is also crucial for purifying the final products, as seen in the preparation of tert-butyl 3-bromo-5-(trifluoromethyl)benzoate. escholarship.org

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Iodopyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 3-bromo-5-iodopyridine. These calculations provide valuable insights into the molecule's behavior in chemical reactions. By employing methods such as B3LYP with various basis sets (e.g., 6-311++G(d,p)), researchers can model the molecule's properties with a high degree of accuracy. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive and less kinetically stable. mdpi.com

For pyridine (B92270) derivatives, DFT calculations have been used to determine HOMO and LUMO energies and their corresponding energy gaps. mdpi.com For instance, studies on similar halogenated pyridines have shown that the HOMO-LUMO gap can be a useful parameter for predicting reactivity. mdpi.comiucr.org Analysis of HOMO-LUMO energies reveals the distribution of electron density and the character of the orbitals, which for aromatic systems like pyridine are typically of π character. iucr.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 3-Bromo-2-hydroxypyridine (gas) | -6.880 | -1.475 | 5.405 |

| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | - | - | 4.343 |

Note: The data in the table is illustrative and derived from studies on similar compounds to demonstrate the application of FMO analysis. Specific values for this compound would require dedicated DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.commdpi.com The MEP map displays regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively. researchgate.net

In pyridine and its derivatives, the nitrogen atom typically exhibits a region of negative electrostatic potential due to its lone pair of electrons, making it a potential site for electrophilic attack. researchgate.netresearchgate.net Conversely, hydrogen atoms and electron-deficient regions of the aromatic ring show positive electrostatic potential, indicating sites for nucleophilic attack. mdpi.comresearchgate.net For halogenated pyridines, the electrostatic potential around the halogen atoms can be complex, exhibiting regions of both positive and negative potential, which contributes to their ability to participate in halogen bonding. researchgate.net

DFT calculations, particularly through MEP analysis and Fukui functions, can effectively predict the electrophilic and nucleophilic sites on the pyridine ring of this compound. mdpi.comias.ac.in The electron-withdrawing nature of the bromine and iodine atoms deactivates the pyridine ring towards electrophilic substitution. The nitrogen atom, being the most electronegative, is a primary site for protonation and interaction with electrophiles.

The positions on the pyridine ring are not equally reactive. Computational studies on substituted pyridines help in identifying which carbon atoms are more susceptible to attack. For instance, in related brominated pyridines, computational models have been used to determine the most likely sites for further functionalization, such as in cross-coupling reactions.

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. mdpi.com Global descriptors include chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These parameters offer a general overview of the molecule's stability and reactivity. A lower chemical hardness, for example, indicates higher reactivity. mdpi.com

Local reactivity descriptors, such as Fukui functions and the condensed dual descriptor (CDD), pinpoint the reactivity of specific atomic sites within the molecule. mdpi.comacs.org These descriptors can distinguish between sites prone to nucleophilic, electrophilic, or radical attack. For instance, the CDD has been used to identify potential sites for nucleophilic attack in triazine systems, a concept that can be extended to substituted pyridines. acs.org

Prediction of Electrophilic and Nucleophilic Sites on the Pyridine Ring

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling is instrumental in elucidating the mechanisms of chemical reactions by allowing for the study of transient species like reaction intermediates and transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, computational methods can map out the entire reaction pathway.

By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the activation energies and reaction enthalpies. This information is critical for understanding the feasibility and kinetics of a reaction. For example, in the study of related heterocyclic systems, quantum chemical calculations have been used to compare different potential reaction pathways and to explain observed regioselectivity. acs.org

In Silico Studies for Structure-Reactivity and Structure-Selectivity Relationships

In silico studies play a pivotal role in establishing relationships between the structure of a molecule and its reactivity and selectivity in chemical transformations. chemrxiv.org By systematically modifying the structure of this compound in computational models—for instance, by changing the position or nature of the halogen substituents—researchers can predict how these changes will affect the molecule's behavior.

These computational approaches can guide synthetic efforts by predicting the outcomes of reactions and helping to design more efficient and selective synthetic routes. chemrxiv.org For example, in the context of cross-coupling reactions, in silico models can help predict which halogen (bromine or iodine) is more likely to react under specific catalytic conditions, thus informing the design of selective functionalization strategies.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Receptor Interactions (for relevant derivatives)

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of molecules over time, providing critical insights into the conformational stability of ligands and their interaction patterns with biological receptors. For derivatives of bromo-pyridines, MD simulations have been instrumental in validating docking poses, assessing the stability of ligand-protein complexes, and elucidating the nuanced interactions that govern binding affinity and selectivity.

Research into novel N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives, including a 3-bromo substituted compound, has utilized MD simulations to confirm the stability of the ligand-receptor complex. nih.gov In one such study, the most active compound was subjected to MD simulations to explore the stability of the protein-ligand complex and detail the specific interactions with the target protein, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov The simulation measures the affinity of the molecule across various conformations of the target receptor over the simulation time. nih.gov Analysis of the simulation trajectory, including the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), provides a measure of the stability of the complex. For instance, in the study of N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives, the Ligand Root Mean Square Fluctuation (L-RMSF) was used to depict characteristic changes in the ligand's atomic positions throughout the simulation. nih.gov

In a different study focused on developing potential inhibitors for SARS-CoV-2, molecular dynamics simulations were performed on ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues. researchgate.net The primary goal of the MD study was to determine the stability of the designed molecules when bound to the viral protein. researchgate.net The findings indicated that one of the designed ligands, L07, exhibited superior stability, suggesting its potential as an oral drug candidate against various SARS-CoV-2 variants. researchgate.net This stability is a crucial factor for a molecule's efficacy, and MD simulations provide a predictive assessment before more costly and time-consuming experimental validations are undertaken. researchgate.net

The insights gained from these simulations are pivotal. They can reveal key amino acid residues that form stable hydrogen bonds or hydrophobic interactions with the ligand. For example, in the study of antitubercular agents, MD simulations highlighted persistent hydrogen bonding with Lysine 165 and Isoleucine 194, and significant hydrophobic interactions with Phenylalanine 149 within the InhA binding pocket. nih.gov Such detailed interaction mapping is invaluable for structure-based drug design, enabling the rational modification of the ligand scaffold to enhance binding affinity and specificity.

The table below summarizes findings from molecular dynamics simulations performed on relevant bromopyridine derivatives.

| Derivative Studied | Target Protein | Simulation Goal | Key Findings | Reference |

| N-(4-(pyridin-2-yloxy) benzyl) arylamine derivatives (e.g., compound 2i) | M. tuberculosis InhA (PDB: 3FNE) | To explore protein-ligand complex stability and interaction details. | The complex was stable throughout the simulation. Prominent hydrogen bonding was observed with Lysine 165 (89.4% occupancy) and Isoleucine 194 (91.5% occupancy). Hydrophobic interactions were mainly with Phenylalanine 149. | nih.gov |

| Ethyl 3-((5-bromopyridin-2-yl)imino)butanoate analogues (e.g., L07) | SARS-CoV-2 variants (Alpha, Beta, Gamma, Delta, Omicron) | To determine the stability of the ligand-protein complex. | The molecule L07 was reported to have better stability, suggesting its potential as an oral drug against different variants of the SARS-CoV-2 virus. | researchgate.net |

Applications of 3 Bromo 5 Iodopyridine As a Precursor in Advanced Organic Synthesis

Strategic Building Block for Diverse Pyridine (B92270) Architectures

3-Bromo-5-iodopyridine is a highly valued compound in organic synthesis, primarily serving as a versatile building block for the creation of complex molecules containing a pyridine ring. chemimpex.com Its utility stems from the presence of two different halogen atoms—bromine and iodine—on the pyridine core. This unique dihalogenation provides chemists with the tools for selective and sequential chemical modifications, enabling the construction of a wide variety of pyridine-based structures with a high degree of control.

Synthesis of Polysubstituted Pyridines with Defined Regioselectivity

The distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to the regioselective synthesis of polysubstituted pyridines. The C-I bond is generally more reactive and susceptible to cleavage in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, compared to the more stable C-Br bond. ontosight.ai This reactivity difference allows for the selective introduction of a functional group at the 5-position (where the iodine is) while leaving the bromine at the 3-position untouched for a subsequent, different reaction.

This stepwise functionalization is a powerful strategy. For example, this compound can first undergo a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid to form a 3-bromo-5-arylpyridine intermediate. ontosight.airesearchgate.net This intermediate can then be subjected to a second, different coupling reaction at the bromine-bearing position to install another substituent, resulting in a precisely structured 3,5-disubstituted pyridine. researchgate.net This level of control is crucial for building libraries of compounds for various applications. researchgate.net The ability to perform these reactions sequentially under different conditions provides a reliable pathway to complex pyridine architectures that would be difficult to access otherwise. nih.govcore.ac.uk

Table 1: Examples of Regioselective Cross-Coupling Reactions

| Reaction Type | Position of Initial Reaction | Second Reaction Potential | Resulting Structure |

| Suzuki-Miyaura Coupling | C5 (Iodine) | Suzuki, Sonogashira, etc. at C3 | 3-Bromo-5-aryl(or heteroaryl)pyridine |

| Sonogashira Coupling | C5 (Iodine) | Suzuki, Buchwald-Hartwig, etc. at C3 | 3-Bromo-5-alkynylpyridine |

Formation of Pyridinone Derivatives and Other Nitrogen-Containing Heterocyclic Systems

The utility of this compound extends beyond simple disubstituted pyridines to the synthesis of more complex heterocyclic systems, including pyridinones. frontiersin.org Pyridinones are a class of compounds that feature a pyridine ring with a carbonyl group and are found in many biologically active molecules. frontiersin.org Synthetic routes to pyridinones can involve the transformation of the halogenated pyridine into a pyridinone precursor, for instance, by introducing a hydroxyl or alkoxy group. clockss.org For example, 5-Bromo-3-iodopyridin-2(1H)-one can be synthesized through sequential halogenation of pyridinone derivatives.

Furthermore, the dual halogen handles on this compound facilitate the construction of fused heterocyclic systems. Through carefully designed intramolecular or domino reactions, the pyridine ring can be annulated to form bicyclic structures like pyrrolo[2,3-b]pyridines (also known as 7-azaindoles). researchgate.net For instance, a Sonogashira coupling followed by a base-mediated cyclization can convert a substituted aminopyridine derived from this compound into a pyrrolopyridine core, a scaffold of significant interest in medicinal chemistry. nih.govuni-muenchen.de

Valuable Scaffold for Medicinal Chemistry and Drug Discovery Programs

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of therapeutic agents due to its ability to form key interactions with biological targets. ontosight.ai this compound serves as an excellent starting point for drug discovery programs, providing a robust and versatile platform for synthesizing novel compounds with potential therapeutic value. evitachem.com Its predictable reactivity allows medicinal chemists to systematically modify the pyridine core to optimize for biological activity, selectivity, and pharmacokinetic properties. evitachem.com

Precursor for Kinase Inhibitors (e.g., Tyrosine Kinase Inhibitors, PI3 Kinase Inhibitors, PLK Kinase Inhibitors)

Kinases are a major class of drug targets, particularly in oncology, and inhibitors of these enzymes are a cornerstone of modern cancer therapy. acs.orgrsc.org this compound and its derivatives are important intermediates in the synthesis of various kinase inhibitors. vulcanchem.com For example, 2-amino-3-iodo-5-bromopyridine, a closely related derivative, is explicitly mentioned as a precursor for tyrosine kinase inhibitors used to treat a wide range of cancers. google.comijssst.info

The pyridine ring often acts as a "hinge-binding" motif, forming critical hydrogen bonds in the ATP-binding site of kinases. rsc.org The synthetic accessibility provided by this compound allows for the attachment of various side chains at the 3- and 5-positions to explore the chemical space within the kinase active site, leading to potent and selective inhibitors. researchgate.net This approach has been applied to targets such as Polo-like kinase 1 (Plk1), a critical enzyme in cell division and a target for cancer therapy. Derivatives of 2-amino-5-bromopyridine (B118841) have also been used to synthesize PI3 kinase inhibitors. google.com

Intermediates for CRAC Inhibitors and FabI Inhibitors

Beyond kinases, this compound derivatives are instrumental in developing inhibitors for other important therapeutic targets. A derivative, 2-amino-3-iodo-5-bromopyridine, is a key intermediate for synthesizing inhibitors of the Calcium Release-Activated Calcium (CRAC) channel. google.com CRAC channel inhibitors are being investigated for the treatment of autoimmune and inflammatory diseases. google.com

The same precursor, 2-amino-3-iodo-5-bromopyridine, is also used to create inhibitors of FabI, an enoyl-acyl carrier protein reductase in bacteria. google.com As FabI is essential for bacterial fatty acid synthesis, its inhibition offers a promising strategy for developing new antibacterial agents to combat infections. google.comgoogle.com

Design and Synthesis of New Chemical Entities with Potential Therapeutic Applications

The primary value of this compound in drug discovery lies in its role as a versatile scaffold for generating New Chemical Entities (NCEs). ontosight.ai Its defined and reliable reactivity in cross-coupling reactions enables the rapid creation of compound libraries where the substituents at the 3- and 5-positions are systematically varied. researchgate.net This strategy is fundamental to exploring structure-activity relationships (SAR) and optimizing lead compounds.

For example, coupling this compound with thiopheneboronic acid yields 3-bromo-5-(3-thienyl)pyridine, a scaffold that has been further elaborated to create potential anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai The incorporation of trifluoromethyl groups, a common strategy in modern drug design to improve metabolic stability and potency, can also be achieved using this compound as a starting material to produce 3-bromo-5-(trifluoromethyl)pyridine. fishersci.cajelsciences.com This adaptability makes this compound a cornerstone for synthetic programs aimed at discovering novel therapeutics across a wide range of diseases. evitachem.com

Applications in Fragment-Based Drug Design and Biomolecular Mimetics

The unique structural and electronic properties of this compound, characterized by its dual halogenation, make it a valuable scaffold in fragment-based drug design (FBDD) and the development of biomolecular mimetics. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective modifications, a highly desirable feature for building molecular complexity and exploring chemical space in drug discovery.

In fragment-based drug design, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then grown or combined to create more potent lead compounds. nih.gov The halogenated pyridine core of this compound serves as a versatile starting point for such fragments. vulcanchem.com For instance, the iodine and bromine atoms can participate in halogen bonding, a non-covalent interaction that can be crucial for ligand-protein binding. The iodine atom, in particular, can act as a hydrogen bond acceptor. vulcanchem.com FBDD programs have utilized bromo-iodopyridine derivatives to develop potent inhibitors for various therapeutic targets. nih.govresearchgate.net One notable application is in the synthesis of 7-azaindole-based inhibitors targeting Tropomyosin-related kinase A (TrkA), a protein implicated in cancer and pain. researchgate.net Similarly, FBDD strategies employing fragments from known STAT3 inhibitors have led to the identification of new potential anticancer agents. nih.gov

The pyridine scaffold is also central to the synthesis of peptidomimetics, compounds designed to mimic the structure and function of peptides while possessing improved pharmacological properties, such as enhanced stability and oral bioavailability. diva-portal.org Researchers have used pyridine derivatives to create mimetics of secondary protein structures like β-turns and β-strands. diva-portal.org For example, a strategy for synthesizing a β-strand mimetic involved using a 2-fluoro-4-iodopyridine (B1312466) scaffold, demonstrating the utility of halogenated pyridines in this field. diva-portal.org Another example includes the synthesis of a molecule that mimics the hormone erythropoietin. rsc.org These applications highlight the role of this compound and related structures as key building blocks for creating complex molecules that can modulate biological processes.

Table 1: this compound in Drug Design Applications

| Application Area | Target/Concept | Role of Bromo-iodopyridine | Research Finding |

| Fragment-Based Drug Design | Tropomyosin-related kinase A (TrkA) | Scaffold for 7-azaindole (B17877) based inhibitors | Identified a series of potent Trk kinase inhibitors for cancer and pain therapy. researchgate.net |

| Fragment-Based Drug Design | Signal Transducer and Activator of Transcription 3 (STAT3) | Privileged fragment for generating novel scaffolds | Identified several new molecules that may act as advanced chemical leads for anticancer agents. nih.gov |

| Biomolecular Mimetics | Peptidomimetics (β-strand) | Central scaffold for mimicking peptide secondary structure | Developed a synthetic strategy for a tripeptidomimetic using a functionalized iodopyridine. diva-portal.org |

| Biomolecular Mimetics | Erythropoietin-mimetic | Precursor for drug-like scaffold | Synthesized a known erythropoietin-mimetic which was further modified. rsc.org |

Role in the Synthesis of Agrochemicals and Functional Materials

This compound is a key intermediate in the synthesis of a wide array of chemicals, including those vital for agriculture and materials science. chemimpex.com Its utility stems from the presence of two different halogen atoms on the pyridine ring, which allows for selective functionalization through various cross-coupling reactions. evitachem.com

In the agrochemical industry, halogenated pyridines are common structural motifs in herbicides, fungicides, and insecticides. lookchem.comgoogle.com this compound and its derivatives serve as versatile building blocks for creating new, biologically active compounds aimed at crop protection and improved agricultural output. evitachem.comlookchem.com The specific halogenation pattern influences the biological activity and physical properties of the final product. For example, German patents have described the use of fluorine- and bromine-containing halogenated pyridines in the synthesis of herbicides. google.com

In the realm of functional materials, carbazole (B46965) derivatives, which can be synthesized using pyridine building blocks, have found numerous applications in technologically important areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). beilstein-journals.org The synthesis of p-type organic semiconductors is another area where functionalized heterocycles are crucial. cleanenergywiki.orgfujifilm.com These materials are essential for developing next-generation electronics, such as flexible and lightweight organic field-effect transistors (OFETs). fujifilm.com While direct synthesis of semiconductors from this compound is not extensively documented in the provided results, its role as a precursor for highly functionalized pyridine and bipyridine structures is relevant. smolecule.com For instance, it is a reactant in the synthesis of chiral 4,4'-bipyridines, which are important ligands and building blocks in material science. smolecule.com The controlled, stepwise introduction of different functional groups, enabled by the differential reactivity of the C-Br and C-I bonds, is critical for tuning the electronic and photophysical properties of these advanced materials. google.com

Table 2: this compound in Agrochemical and Materials Synthesis

| Field | Product Class | Role of this compound | Significance |

| Agrochemicals | Biologically Active Compounds | Intermediate/Building Block | Synthesis of compounds for crop protection and enhanced agricultural productivity. lookchem.com |

| Agrochemicals | Herbicides | Precursor to Halogenated Pyridines | Halogenated pyridines are key components in certain herbicides. google.com |

| Functional Materials | Chiral 4,4'-Bipyridines | Reactant | Synthesis of building blocks for advanced materials. smolecule.com |

| Functional Materials | Organic Semiconductors | Potential Precursor | Provides a scaffold for creating highly conjugated systems used in electronics like OFETs. cleanenergywiki.orgfujifilm.com |

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies for Halogenated Pyridines

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for producing halogenated pyridines. rsc.orgnih.gov Traditional halogenation processes often rely on hazardous reagents and produce significant waste. rsc.org Future research will prioritize the use of greener alternatives and more sustainable reaction conditions.

Key areas of development include:

Safer Halogenating Agents: A move away from elemental halogens towards safer, easier-to-handle alternatives like N-halosuccinimides is already underway. rsc.org However, the atom economy of these reagents is poor. rsc.org Therefore, the development of catalytic systems that can utilize simple halide salts (e.g., NaCl, NaBr) as the halogen source is a major goal. rsc.orgwiley.com

Green Oxidants: The use of clean chemical oxidants like hydrogen peroxide or even molecular oxygen in combination with halide salts presents a highly attractive and atom-economical approach to electrophilic halogenation. rsc.org

Environmentally Friendly Solvents: Research is exploring the use of water and other green solvents to replace traditional, often toxic, organic solvents in amination and other functionalization reactions of polyhalogenated pyridines. nih.govacs.org

Catalyst-Free and Metal-Free Approaches: The development of protocols that avoid the use of expensive and potentially toxic heavy metal catalysts is a significant trend. wiley.comacs.org Base-promoted reactions in water offer a promising and environmentally friendly alternative for selective amination. acs.org

Energy-Efficient Methods: Techniques such as microwave-assisted and ultrasonic-assisted synthesis are being explored to reduce reaction times and energy consumption. nih.govsemanticscholar.org

Exploration of Novel Catalytic Systems for Enhanced Functionalization and Selectivity

The development of novel catalytic systems is crucial for achieving higher efficiency and selectivity in the functionalization of 3-bromo-5-iodopyridine. The presence of two different halogen atoms at distinct positions on the pyridine (B92270) ring presents a significant challenge for regioselective transformations.

Future research in this area will likely focus on:

Dual-Catalytic Systems: The use of dual-catalytic systems, for instance combining a nickel and a cobalt catalyst, can enable cross-electrophile couplings that are otherwise challenging. nih.gov This approach allows for the independent activation of different coupling partners, offering greater control over the reaction outcome. nih.gov

Ligand Development: The design and synthesis of new ligands for transition metal catalysts, particularly palladium and nickel, will continue to be a major focus. acs.orgmdpi.com For example, the development of specific phosphine (B1218219) ligands has enabled the inversion of conventional chemoselectivity in Pd-catalyzed aminations of bromochloropyridines. acs.org

Photoredox Catalysis: Photocatalytic methods offer a mild and efficient way to generate pyridyl radicals from halopyridines, which can then participate in a variety of functionalization reactions. nih.gov Future work will likely expand the scope of these reactions to include a wider range of coupling partners. nih.gov

Cost-Effective Catalysts: Research into replacing expensive noble metal catalysts like palladium with more abundant and cost-effective alternatives such as nickel and copper will be a key area of investigation. mdpi.com

Integration of Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational chemistry and experimental work is becoming increasingly vital for accelerating the discovery and optimization of chemical reactions. mit.edunih.gov For complex molecules like this compound, computational tools can provide valuable insights that guide experimental design. rsc.org

Key aspects of this integrated approach include:

Predictive Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new reactions, thereby reducing the number of experiments needed for screening and optimization. rsc.orgchemrxiv.org This has been demonstrated for the coupling reactions of 3-bromopyridine (B30812). rsc.orgchemrxiv.org

Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to model reaction pathways, elucidate mechanisms, and understand the factors controlling regioselectivity. nih.gov This understanding can then be used to rationally design more efficient and selective reactions.

High-Throughput Experimentation: Automated, high-throughput experimentation platforms can rapidly generate large datasets that can be used to train and validate computational models. chemrxiv.org This iterative cycle of prediction and experimentation can significantly accelerate the optimization process. mit.edu

Advancements in Regioselective and Chemoselective Transformations of Polyhalogenated Pyridines

Achieving high regioselectivity and chemoselectivity in the functionalization of polyhalogenated pyridines like this compound remains a significant challenge and a key area for future research. The ability to selectively functionalize one halogen over the other is crucial for the synthesis of complex molecules.

Future research will likely focus on:

Site-Selective Cross-Coupling: While the general reactivity trend for halogens in cross-coupling reactions is C-I > C-Br > C-Cl, this selectivity can be influenced by various factors. nih.gov Developing catalytic systems that can precisely control the site of reaction, even overriding the inherent reactivity of the C-X bonds, is a major goal.

Directed C-H Functionalization: Methods for the direct and regioselective functionalization of C-H bonds in pyridines offer an atom-economical alternative to traditional cross-coupling reactions. organic-chemistry.org Future work will aim to expand the scope and predictability of these transformations for polyhalogenated substrates.

Orthogonal Reactivity: The development of reaction conditions that allow for the sequential and selective functionalization of the different halogen atoms in a one-pot or stepwise fashion is highly desirable. This would enable the rapid construction of molecular complexity from a single starting material.

Metal-Free Transformations: Exploring metal-free methods for regioselective functionalization, such as the BF₃·OEt₂-mediated phosphonation of pyridines, can provide access to novel reactivity patterns and avoid the use of transition metals. acs.org

Q & A

Basic Questions

Q. What are the most efficient synthetic routes for preparing 3-Bromo-5-iodopyridine, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Sonogashira cross-coupling using precursors like propargyl bromide and halogenated pyridines. Key catalysts include Pd(PPh₃)₂Cl₂ and CuI in Et₃N at room temperature for 12 hours, achieving yields of ~90% . Alternative methods involve halogenation of pyridine derivatives using n-BuLi and I₂ at low temperatures (-78°C), though yields vary (22–98%) depending on the protocol . Factors affecting yield include catalyst choice, solvent polarity, reaction time, and temperature.

Q. What purification and crystallization techniques are recommended for isolating this compound?

- Methodology : Slow evaporation of solvent mixtures (e.g., n-hexane/methylene chloride) produces high-quality single crystals suitable for X-ray diffraction (XRD) analysis . Column chromatography with silica gel and non-polar solvents (hexane/ethyl acetate) is effective for isolating the compound from reaction mixtures. Purity can be verified via ¹H/¹³C NMR and mass spectrometry .

Q. What are the primary reactivity patterns of this compound in substitution and coupling reactions?

- Methodology : The bromine and iodine substituents exhibit distinct reactivity. Bromine undergoes Suzuki-Miyaura or Ullmann coupling with aryl boronic acids or amines, while iodine participates in Sonogashira or Buchwald-Hartwig reactions. Competitive reactivity can be controlled by adjusting catalysts (e.g., Pd vs. Cu) and reaction temperatures .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for complex molecular architectures?

- Methodology : Protecting groups (e.g., silyl ethers) or directing groups (e.g., pyridines) enhance selectivity. For example, steric hindrance at the 5-iodo position can favor substitution at the 3-bromo site. Pd-catalyzed C–H activation strategies enable direct functionalization without pre-activation .

Q. What analytical approaches resolve contradictions in reaction outcomes (e.g., low yields, side products) during cross-coupling reactions?

- Methodology : Systematic parameter screening (Design of Experiments, DOE) identifies optimal conditions. For example:

- Catalyst : Pd(PPh₃)₄ vs. Pd(OAc)₂.

- Ligands : Bidentate ligands (dppf) improve stability.

- Solvent : Polar aprotic solvents (DMF) favor coupling over elimination.

Conflicting data (e.g., 22% vs. 98% yields in similar reactions ) can arise from trace moisture or oxygen; rigorous inert atmosphere protocols are critical.

Q. How do structural and electronic properties of this compound influence supramolecular self-assembly?

- Methodology : XRD analysis reveals halogen bonding (C–I⋯N) and hydrogen bonding (C–H⋯O) interactions that drive crystal packing. Computational studies (DFT) correlate electron-withdrawing effects of halogens with charge distribution and σ-conjugation pathways in supramolecular systems .

Q. What strategies mitigate challenges in detecting low-concentration derivatives of this compound in biological systems?

- Methodology : Immunofluorescence with monoclonal antibodies specific to bromo/iodo groups enables cell-level detection (e.g., tracking DNA replication). Flow cytometry quantifies incorporation efficiency, with sensitivity thresholds as low as 6-minute exposure intervals .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

- Methodology : Contradictions often stem from subtle protocol differences. For example:

- Catalyst loading : 5 mol% Pd may underperform vs. 10 mol% in sterically hindered reactions.

- Workup : Rapid quenching vs. gradual temperature ramping affects byproduct formation.

Replicating published procedures with rigorous control of air/moisture and spectroscopic validation (e.g., ¹H NMR integration) resolves inconsistencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten